1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one
Description
Pyrrolidin-2-one Scaffold in Chemical Research and Heterocyclic Chemistry
The pyrrolidin-2-one, or γ-lactam, ring is a privileged scaffold in the field of heterocyclic chemistry and drug discovery. researchgate.net This five-membered nitrogen-containing heterocycle is a core component in a multitude of natural products and synthetic molecules exhibiting a wide array of pharmacological activities. researchgate.netresearchgate.net Its significance is enhanced by several key features: the sp3-hybridized carbon atoms provide a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems. unipa.it
The pyrrolidine (B122466) ring system is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). unipa.it Derivatives of the pyrrolidin-2-one nucleus are investigated for a wide spectrum of therapeutic applications, including as antibacterial, antifungal, anticancer, and anticonvulsant agents. researchgate.net The versatility of this scaffold stems from its chemical stability and the potential for functionalization at various positions on the ring, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve desired biological effects.
Overview of the Chemical Compound's Core Structural Features
1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one is a molecule that integrates three key structural motifs: the pyrrolidin-2-one ring, a phenyl (aromatic) ring, and a hydroxymethyl group. The core of the molecule is the pyrrolidin-2-one system. The nitrogen atom of this lactam ring is substituted with a phenyl group, classifying the compound as an N-aryl lactam.
The phenyl ring itself is functionalized with a hydroxymethyl (-CH2OH) group at the meta- (or 3-) position. This substituent introduces a primary alcohol functionality, which can act as both a hydrogen bond donor and acceptor, potentially influencing the molecule's solubility and its ability to interact with biological targets. The placement at the meta-position dictates a specific spatial relationship between the lactam ring and the hydroxymethyl group.
Basic chemical data for the compound is summarized in the table below. uni.lu
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Monoisotopic Mass | 191.09464 Da |
| SMILES | C1CC(=O)N(C1)C2=CC=CC(=C2)CO |
| InChI Key | YJBPQVLWWIKHMW-UHFFFAOYSA-N |
Contextualization of the Compound within Relevant Chemical Space
This compound belongs to the broad class of N-substituted pyrrolidin-2-ones. Its specific structure places it within the subclass of N-arylpyrrolidinones, which are widely explored in medicinal chemistry. The nature and position of substituents on the aryl ring are critical determinants of a compound's activity.
Scope and Objectives of Academic Research on the Chemical Compound
While specific research focused exclusively on this compound is not extensively documented in public literature, the objectives for synthesizing and studying such a compound can be inferred from the vast body of research on related N-arylpyrrolidinones.
A primary objective for the synthesis of this molecule would be its inclusion in a chemical library for biological screening. nih.gov Researchers often create series of related compounds, varying the substituents on a core scaffold to map the SAR for a particular enzyme or receptor. nih.gov The hydroxymethyl group is a valuable addition in such studies as it introduces polarity and hydrogen-bonding capabilities.
Research on analogous structures suggests several potential areas of investigation:
Discovery of Novel Bioactive Agents: Derivatives of pyrrolidin-2-one are frequently evaluated for a range of biological activities, including anti-inflammatory, antiarrhythmic, and antimicrobial properties. nih.govmdpi.com
Synthetic Intermediates: The hydroxymethyl group can serve as a handle for further chemical modification, allowing the compound to be used as a building block for the synthesis of more complex molecules.
Probing Biological Targets: By systematically altering the structure (e.g., comparing ortho-, meta-, and para-isomers), researchers can gain insights into the topology and chemical environment of a protein's binding site. nih.gov
The synthesis of 1,5-substituted pyrrolidin-2-ones is an active area of research, with various methodologies being developed to create diverse libraries of these compounds for further study. nih.gov Therefore, the academic interest in a compound like this compound lies in its potential as a novel chemical probe and a precursor to new functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-9-3-1-4-10(7-9)12-6-2-5-11(12)14/h1,3-4,7,13H,2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPQVLWWIKHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261583 | |
| Record name | 1-[3-(Hydroxymethyl)phenyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444815-09-2 | |
| Record name | 1-[3-(Hydroxymethyl)phenyl]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444815-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Hydroxymethyl)phenyl]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one and Derivatives
Traditional synthetic approaches to this class of compounds often rely on robust and well-understood reactions, including condensation, reductive amination, and functional group interconversions.
The formation of the γ-lactam (pyrrolidinone) ring is frequently achieved through condensation reactions. A primary method involves the reaction of a γ-butyrolactone precursor with a primary amine, in this case, 3-aminobenzyl alcohol. This lactone-to-lactam conversion is a direct and often high-yielding approach. The reaction typically requires elevated temperatures to drive the cyclization and eliminate water.
Another established condensation route involves the reaction of γ-amino acids or their ester derivatives. For the target molecule, this would entail the intramolecular condensation of a γ-amino acid precursor, such as 4-((3-(hydroxymethyl)phenyl)amino)butanoic acid. This cyclization is often promoted by dehydrating agents or heat.
A related strategy employs the reaction of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in an acidic aqueous medium, which serves as a succinaldehyde (B1195056) equivalent. The condensation with 3-aminobenzyl alcohol would form an intermediate that, upon reduction, yields the corresponding N-arylpyrrolidine. Subsequent oxidation would be required to form the pyrrolidin-2-one.
| Reactant 1 | Reactant 2 | Conditions | Product | General Approach |
| 3-Aminobenzyl alcohol | γ-Butyrolactone | Heat | This compound | Lactone-to-Lactam Conversion |
| 4-((3-(Hydroxymethyl)phenyl)amino)butanoic acid | - | Heat / Dehydrating Agent | This compound | Intramolecular Amide Condensation |
| 3-Aminobenzyl alcohol | 2,5-Dimethoxytetrahydrofuran | Acid, NaBH₄ | 1-(3-(Hydroxymethyl)phenyl)pyrrolidine | Reductive Condensation (requires further oxidation) |
Reductive amination provides a versatile method for constructing the N-aryl pyrrolidinone ring system. nih.govresearchgate.net This approach typically involves the reaction of a γ-keto acid or ester, such as levulinic acid, with a primary amine. researchgate.net The reaction between levulinic acid and 3-aminobenzyl alcohol initially forms an imine or enamine intermediate, which undergoes spontaneous cyclization followed by dehydration to yield an unsaturated lactam. Subsequent reduction of the double bond furnishes the final pyrrolidinone product.
Alternatively, a one-pot reductive amination of a diketone, such as 1,4-dicarbonyl compounds, with an aniline (B41778) derivative can be employed. nih.gov This process involves the formation of two C-N bonds through successive imine formation and reduction steps, catalyzed by agents like iridium complexes in a transfer hydrogenation process. nih.gov
| Carbonyl Precursor | Amine | Key Steps | Resulting Moiety |
| Levulinic Acid | 3-Aminobenzyl alcohol | Imine formation, cyclization, reduction | 1,5-disubstituted pyrrolidin-2-one |
| 1,4-Diketone | 3-Aminobenzyl alcohol | Successive reductive amination via transfer hydrogenation | N-aryl-substituted pyrrolidine (B122466) |
The Mitsunobu reaction is a powerful tool for functional group interconversion, particularly for converting primary and secondary alcohols into a wide array of other functionalities with a characteristic inversion of stereochemistry. wikipedia.orgmissouri.eduorganic-chemistry.org While not typically a primary route for forming the pyrrolidinone ring itself, it is invaluable for derivatization.
For the synthesis of derivatives of this compound, the hydroxymethyl group can be transformed into esters, ethers, or azides by reaction with a suitable nucleophile, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov This allows for the late-stage functionalization of the molecule.
Furthermore, the Mitsunobu reaction can be employed in the synthesis of precursors. For instance, a diol could be selectively converted to an amino alcohol, which then serves as a key intermediate for pyrrolidinone ring formation. beilstein-journals.org The reaction's reliability and stereospecificity make it a cornerstone of complex molecule synthesis. missouri.edunih.gov
Novel Synthetic Strategies and Method Development for Structural Analogues
Modern synthetic chemistry seeks to improve efficiency, atom economy, and stereocontrol. Novel strategies for synthesizing structural analogues of this compound include multicomponent reactions and advanced stereoselective methods.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and molecular diversity. tandfonline.comresearchgate.net Several MCRs are applicable to the synthesis of highly substituted pyrrolidinone scaffolds. tandfonline.comresearchgate.net
One such approach is the [3+2] cycloaddition reaction involving azomethine ylides. tandfonline.com These ylides, generated in situ from an amino acid and an aldehyde, can react with various dipolarophiles to construct the pyrrolidinone ring. A three-component reaction of an aniline, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) can yield substituted 3-pyrrolin-2-ones, which can be subsequently reduced to the corresponding pyrrolidinones. rsc.org
The Ugi four-component reaction (U-4CR) provides another powerful route. researchgate.net It involves the condensation of an isocyanide, an aldehyde, a primary amine, and a carboxylic acid. By choosing appropriate tethered substrates, the Ugi reaction can be designed to produce pyrrolidinone structures directly through a post-condensation cyclization step. rloginconsulting.com
| MCR Type | Components | Key Features |
| [3+2] Cycloaddition | Amine, Aldehyde, Dipolarophile (e.g., activated alkyne) | In situ generation of azomethine ylide; high stereocontrol possible. tandfonline.com |
| Ugi Reaction (with cyclization) | Isocyanide, Aldehyde, Amine, Carboxylic Acid | High convergence; creates complex structures in one pot. researchgate.netrloginconsulting.com |
The development of stereoselective methods is crucial for producing enantiomerically pure compounds. For pyrrolidinones, chirality can be introduced at various positions of the heterocyclic ring.
One common strategy is to start from a chiral precursor, such as the amino acid L-proline or 4-hydroxyproline, which already contains a stereodefined pyrrolidine ring. mdpi.comresearchgate.net Functionalization of these chiral building blocks allows for the synthesis of a wide range of enantiopure pyrrolidinone derivatives.
Catalytic asymmetric synthesis provides another powerful avenue. The stereoselective hydrogenation of substituted pyrroles using chiral catalysts can yield optically active pyrrolidines, which can then be converted to pyrrolidinones. researchgate.net Additionally, asymmetric multicomponent reactions, using chiral catalysts or auxiliaries, can construct multiple stereocenters in a single, highly diastereoselective step. acs.orgnih.gov For example, a one-pot, three-component cyclization can provide densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter with high diastereoselectivity. acs.org These advanced methods open up access to novel structural analogues with precisely controlled three-dimensional architecture. rsc.org
C(sp³)-H Activation Strategies for Advanced Derivatization
Direct functionalization of saturated C(sp³)-H bonds is a powerful tool for modifying the pyrrolidin-2-one core, offering a more atom-economical alternative to traditional pre-functionalization approaches. nih.govnih.gov Transition-metal catalysis is central to this strategy, enabling the selective conversion of C-H bonds into new C-C or C-N bonds. nih.govyoutube.com For a substrate like this compound, the N-aryl substituent can act as an intrinsic directing group, guiding a metal catalyst to specific C-H bonds on the pyrrolidine ring. acs.org
Palladium-catalyzed reactions, for example, have been employed for the γ-C(sp³)–H arylation of aliphatic amines using specialized directing groups. nih.gov This approach could theoretically be adapted to functionalize the C4 position of the pyrrolidin-2-one ring. Similarly, copper-catalyzed methods have been developed for the intramolecular amination of C(sp³)-H bonds to forge new C-N linkages, a process that could be used to create bicyclic derivatives. nih.govresearchgate.net These reactions often proceed via a radical mechanism, initiated and terminated by the copper catalyst, allowing for selective functionalization at the δ-position relative to a directing group on the nitrogen atom. researchgate.net The choice of metal, ligand, and oxidant is crucial for controlling the regioselectivity and efficiency of these transformations. acs.org
| Catalyst System | Target C-H Position | Type of Functionalization | Key Mechanistic Feature |
|---|---|---|---|
| Palladium(II) Acetate (B1210297) / Directing Group | C4 (γ to N) | Arylation | Concerted Metalation-Deprotonation acs.org |
| Copper(I) Triflate / N-Fluorosulfonamide | C5 (δ to N) | Arylation / Amination | Radical Relay via 1,5-Hydrogen Atom Transfer (HAT) researchgate.net |
| Ruthenium(II) photocatalyst | C2 (α to N) | Alkynylation | Photoredox-mediated single-electron transfer (SET) researchgate.net |
Cycloaddition Reactions in Pyrrolidine Ring Construction
Cycloaddition reactions provide a convergent and often stereocontrolled route to the pyrrolidine ring. ingentaconnect.com The [3+2] cycloaddition, particularly involving azomethine ylides, is a prominent method for synthesizing the pyrrolidine core. nih.govacs.orgnih.gov In the context of this compound, this could be envisioned by reacting an azomethine ylide precursor, derived from glycine (B1666218) and 3-(hydroxymethyl)benzaldehyde, with a suitable two-carbon dipolarophile like an acrylate (B77674) ester.
This transformation generates a highly substituted pyrrolidine ring in a single step. The reaction can be catalyzed by various species, including silver salts, which facilitate the formation of the azomethine ylide intermediate. nih.govacs.org Another approach involves the reaction of donor-acceptor (DA) cyclopropanes with anilines. mdpi.com In this method, a Lewis acid catalyzes the opening of the cyclopropane (B1198618) ring, which then reacts with the amine. A subsequent intramolecular lactamization and dealkoxycarbonylation sequence yields the final 1,5-substituted pyrrolidin-2-one structure. mdpi.com
| Reaction Type | Key Reactants | Catalyst/Promoter | Key Feature |
|---|---|---|---|
| [3+2] Dipolar Cycloaddition | Azomethine Ylide + Alkene | Silver Carbonate (Ag₂CO₃) nih.govacs.org | Direct formation of the 5-membered ring. |
| Formal [4+1] Cycloaddition | Donor-Acceptor Cyclopropane + Aniline | Yttrium(III) Triflate (Y(OTf)₃) mdpi.com | Ring-opening followed by intramolecular cyclization. |
Mechanistic Insights into Synthetic Transformations
Understanding the underlying mechanisms of these synthetic methods is critical for optimizing reaction conditions and predicting outcomes. This includes identifying key intermediates and elucidating the role of catalysts.
Proposed Reaction Mechanisms and Intermediate Characterization
For transition-metal-catalyzed C-H activation, the mechanism often involves a directing group on the substrate coordinating to the metal center. nih.gov In palladium-catalyzed arylations, this is typically followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken to form a palladacycle intermediate. youtube.comacs.org This intermediate can be characterized using techniques like NMR spectroscopy and X-ray crystallography. The palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the active catalyst. acs.org The turnover-limiting step is often the reductive elimination. acs.org
In copper-catalyzed C-H amination, the mechanism is thought to involve a radical pathway. nih.govresearchgate.net The copper catalyst facilitates the formation of a nitrogen-centered radical from an N-haloamide precursor. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon-centered radical at the δ-position, which is subsequently trapped to form the new C-N bond. researchgate.net
Role of Organocatalysis and Metal-Catalyzed Reactions
Both metal-based and purely organic catalysts play significant roles in the synthesis of pyrrolidine derivatives. benthamdirect.com As discussed, metal catalysts, particularly those based on palladium, rhodium, copper, and iridium, are essential for C-H activation and many cross-coupling reactions. nih.govnih.govresearchgate.net They operate through various catalytic cycles, often involving changes in the metal's oxidation state (e.g., Pd(II)/Pd(IV) or Cu(I)/Cu(II)). nih.govacs.org The choice of ligands coordinated to the metal is paramount, as they influence the catalyst's stability, activity, and selectivity.
Organocatalysis, which uses small organic molecules to accelerate reactions, offers a complementary approach, often avoiding the cost and potential toxicity of heavy metals. benthamdirect.comacs.orgresearchgate.net In pyrrolidine synthesis, organocatalysts like proline and its derivatives are widely used to promote asymmetric cycloaddition reactions. ingentaconnect.commdpi.com These catalysts typically activate one of the reactants by forming a transient iminium or enamine intermediate, which lowers the energy barrier for the reaction and can control the stereochemical outcome. ingentaconnect.com While metal catalysis is dominant in C-H functionalization, organocatalysis excels in constructing the chiral pyrrolidine core via cycloadditions. mdpi.com
Structure Activity Relationships Sar and Molecular Design Principles
Influence of Pyrrolidinone Core Modifications on Molecular Interactions
The pyrrolidinone (or pyrrolidine) scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework. nih.govresearchgate.net Modifications to this core can significantly alter a molecule's interaction with biological targets by affecting its shape, flexibility, and chemical reactivity.
The non-planar, five-membered pyrrolidine (B122466) ring possesses a significant degree of conformational flexibility, often described as "pseudorotation". nih.govresearchgate.net This flexibility allows the ring to adopt various "envelope" and "twist" conformations, which can be crucial for optimal binding to a target protein. The stereochemistry of substituents on the pyrrolidine ring is a critical determinant of its preferred conformation and, consequently, its biological activity. nih.govresearchgate.netnih.gov
Inductive and stereoelectronic factors introduced by substituents influence the puckering of the ring. nih.gov For instance, the introduction of fluorine, a common substituent in medicinal chemistry, can significantly influence stereochemical behavior and enhance conformational stability. beilstein-journals.org Depending on the position and stereochemistry of fluorine substitution, the pyrrolidine ring can be locked into a specific conformation, which can be beneficial for receptor binding. nih.govbeilstein-journals.org The stereogenicity of the carbon atoms in the pyrrolidine ring means that different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins like receptors and enzymes. nih.govresearchgate.netnih.gov Therefore, controlling the stereochemistry at positions 2, 3, 4, and 5 is a key strategy in the design of pyrrolidine-based bioactive molecules. nih.gov
| Factor | Influence on Pyrrolidinone Core | Implication for Molecular Design | Source |
| Pseudorotation | The non-planarity of the ring allows for increased 3D coverage and exploration of pharmacophore space. | Provides a versatile scaffold for presenting substituents in specific spatial orientations. | nih.govresearchgate.net |
| Ring Puckering | Substituents can control the ring's conformation (e.g., C-4 exo and endo envelope conformers). | Allows for "locking" the molecule into a bioactive conformation to improve potency and selectivity. | nih.gov |
| Stereogenicity | Chiral centers on the ring lead to different stereoisomers (enantiomers/diastereomers). | Different isomers can have unique biological profiles, necessitating stereoselective synthesis. | nih.govnih.gov |
| Fluorine Substitution | Can enhance conformational stability and influence ring puckering through gauche effects. | A tool to fine-tune the conformation and metabolic stability of the molecule. | beilstein-journals.org |
Substituents on the pyrrolidinone ring not only affect its conformation but also its chemical reactivity and fundamental properties like basicity. The nitrogen atom of the pyrrolidine ring is a key site for substitution, with a large percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov This position is crucial as it directly connects the pyrrolidinone core to the phenyl ring in the parent compound.
Substituents at other positions also play important roles. For example, substituents at the C-2 position can significantly alter the basicity of the nitrogen atom. nih.gov The reactivity of the ring system is also influenced by the electronic nature of the substituents. Electron-withdrawing groups can affect the nucleophilicity of the ring nitrogen and the reactivity of adjacent carbonyl groups. Computational studies on related heterocyclic systems, like thiophenes reacting with pyrrolidine, show that electron-withdrawing substituents are crucial for stabilizing intermediates in nucleophilic aromatic substitution (SNAr) reactions, thereby increasing reaction rates. nih.govresearchgate.net This highlights the profound impact that substituents have on the electronic character and reactivity of the heterocyclic core.
Impact of Phenyl Ring Substitutions on Biological Interactions
The phenyl ring serves as a critical interface for interactions with biological targets, often engaging in hydrophobic, pi-stacking, and hydrogen bonding interactions. Modifying the substituents on this ring is a primary strategy for optimizing a compound's potency, selectivity, and pharmacokinetic properties.
The hydroxymethyl group (-CH₂OH) at the meta-position of the phenyl ring in 1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one is a key functional group capable of forming hydrogen bonds. As both a hydrogen bond donor (from the -OH group) and acceptor (at the oxygen atom), it can establish specific and directional interactions with amino acid residues (e.g., serine, threonine, tyrosine, or backbone amides) in a target's binding pocket.
In a structure-activity relationship study of pyrrolidine pentamine derivatives, an S-hydroxymethyl group was identified as a key component of an active compound. nih.gov While truncating this part of the molecule often leads to a loss of activity, modifications to it can have varied effects, demonstrating its importance in ligand recognition and the potential for optimization. nih.gov The presence of such a polar, hydrogen-bonding group can significantly enhance binding affinity and specificity compared to an unsubstituted phenyl ring.
The potency and selectivity of phenylpyrrolidinone derivatives can be fine-tuned by introducing a variety of other substituents onto the phenyl ring.
Alkyl Groups: Small alkyl groups (e.g., methyl) can enhance binding through van der Waals or hydrophobic interactions by occupying small lipophilic pockets within the target site. Their position (ortho, meta, para) is critical; for example, an ortho-methyl group might introduce steric hindrance that forces a conformational change, which could be either beneficial or detrimental to activity. researchgate.net
Halogen Atoms: Halogens (F, Cl, Br, I) are frequently used in drug design due to their ability to modulate electronic properties and lipophilicity. Fluorine, in particular, can form favorable interactions and block metabolic pathways. beilstein-journals.org Studies have shown that halogen substitution on a phenyl ring can increase binding affinity, often through hydrophobic interactions, with the effect sometimes increasing with the atomic number of the halogen. researchgate.net For instance, di-substitution with fluorine at the ortho-positions of a phenyl ring has been shown to have a synergistic beneficial effect on reactivity in some systems. acs.org
| Substituent Type | Potential Interactions | Effect on Potency | Source |
| Alkyl (e.g., -CH₃) | Hydrophobic, van der Waals | Can increase potency by filling lipophilic pockets; positional effects are critical. | researchgate.net |
| Halogen (e.g., -F, -Cl) | Hydrophobic, Halogen Bonding | Generally increases binding affinity and can improve metabolic stability. | researchgate.netacs.org |
| Pyridyl | Hydrogen Bonding, Pi-stacking | Can significantly enhance potency by forming specific hydrogen bonds. | researchgate.net |
| Trifluoromethyl (-CF₃) | Dipolar, Hydrophobic | Often improves activity by increasing lipophilicity and binding affinity. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For compounds like this compound and its analogs, QSAR can be a powerful tool to guide molecular design and predict the activity of novel structures before their synthesis.
The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. A statistical model is then built to relate these descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ values). mdpi.com
For N-phenyl pyrrolidin-2-ones and related structures, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov CoMFA models generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA model might indicate that bulky substituents are favored in one region (sterically favorable, green contours) while electronegative groups are preferred in another (electro-statically favorable, blue contours). nih.govresearchgate.net Such models have confirmed that for certain biological targets, only one of the carbonyl groups in related cyclic imide structures is essential for activity, providing crucial insights for simplification and design. nih.gov A predictive CoMFA model for a series of N-phenyl pyrrolidin-2-ones showed a high conventional correlation coefficient (r²) of 0.980, indicating a strong correlation between the model and the experimental data. nih.gov
These predictive models allow researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. nih.gov
Development of Predictive Models for Molecular Design
Predictive modeling in drug discovery, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govpharmatutor.org These models are instrumental in designing novel molecules, such as analogs of this compound, with potentially enhanced efficacy or other desirable properties. scienceopen.com
The development of such models involves several key steps:
Data Set Curation: A series of compounds with known biological activities, structurally related to the lead compound, is compiled.
Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the physicochemical properties of the molecules. pharmatutor.org
Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity.
Validation: The model's predictive power is rigorously tested to ensure its reliability. hufocw.org
For pyrrolidin-2-one derivatives, various QSAR models have been developed. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govbohrium.com These alignment-dependent methods analyze the steric and electrostatic fields surrounding the molecules to determine which spatial properties are critical for activity. pharmatutor.org
For instance, a CoMFA model established for a series of N-phenyl pyrrolidin-2-one derivatives achieved a conventional correlation coefficient (r²) of 0.980 and a cross-validated coefficient (q²) of 0.518, indicating a robust and predictive model. nih.gov Such models generate contour maps that visualize regions where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity, thereby guiding the design of new analogs. Based on these models, modifications to the phenyl ring or the pyrrolidin-2-one core of a molecule like this compound could be proposed to enhance its interaction with a biological target.
Atom-based 3D-QSAR models have also been successfully developed for pyrrolidin-2-one derivatives, showing high correlation and predictive accuracy (R² > 0.9 and Q² > 0.8). researchgate.net These models help predict the potency of newly designed compounds in silico before undertaking their chemical synthesis. researchgate.net
| Predictive Model Type | Key Principles | Application in Pyrrolidin-2-one Design |
| QSAR | Correlates molecular descriptors with biological activity using statistical methods. pharmatutor.orghufocw.org | Guides the selection of substituents on the phenyl and pyrrolidinone rings to optimize activity. |
| 3D-QSAR (CoMFA/CoMSIA) | Analyzes 3D steric and electrostatic fields of aligned molecules to identify key spatial features for activity. nih.govbohrium.comnih.gov | Provides contour maps to visualize favorable and unfavorable regions for substitution, aiding in the rational design of more potent analogs. |
| HQSAR | Generates fragment-based fingerprints to correlate structure with activity, independent of 3D alignment. nih.govbohrium.com | Offers an alternative predictive model that can capture different structural aspects contributing to biological activity. |
Application of Molecular Descriptors for SAR Analysis
Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. pharmatutor.orgicps.it They are the cornerstone of QSAR studies, transforming the symbolic representation of a molecule into a useful number that can be used in statistical modeling. icps.it Descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the properties they encode (e.g., electronic, geometric, topological). hufocw.org
In the SAR analysis of this compound and its analogs, a variety of descriptors would be employed to understand how different structural features influence biological activity.
Commonly Used Molecular Descriptor Categories:
Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule. Examples include molecular connectivity indices and Wiener indices, which describe molecular size, shape, and branching. pharmatutor.org
Geometric Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, such as molecular surface area and volume. The non-planar, three-dimensional nature of the pyrrolidine ring is a key feature that these descriptors can capture. researchgate.netunipa.it
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). pharmatutor.org The hydroxymethyl group (-CH₂OH) and the amide carbonyl group (C=O) significantly influence the electronic properties of this compound.
Hybrid Descriptors: These combine different types of information. For example, charged partial surface area (CPSA) descriptors encode information about polar interactions by combining partial atomic charges and surface area. hufocw.org
In practice, a QSAR study might identify specific descriptors that are critical for the activity of a series of compounds. For example, a model might reveal that a higher value for a particular descriptor, such as the solvent-accessible surface area or a specific electro-topological state index, correlates with increased potency. This information provides direct insights for molecular design, suggesting that modifications to increase that specific property could lead to more active compounds. For this compound, descriptors related to hydrogen bonding capacity (from the -OH and C=O groups) and aromatic interactions (from the phenyl ring) would likely be important variables in any SAR model.
| Descriptor Class | Encoded Information | Example Descriptors | Relevance to this compound |
| Topological | Molecular branching, size, and connectivity. pharmatutor.org | Wiener Index, Connectivity Indices | Describes the overall shape and size of the molecule. |
| Geometric | 3D aspects of molecular structure. hufocw.org | Solvent Accessible Surface Area, Molecular Volume | Captures the three-dimensional shape influenced by the sp³-hybridized pyrrolidinone ring. researchgate.netunipa.it |
| Electronic | Electron distribution and orbital energies. pharmatutor.org | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Quantifies the influence of the polar hydroxymethyl and carbonyl groups on molecular interactions. |
| Hybrid (CPSA) | Propensity for polar interactions. hufocw.org | Fractional Positive/Negative Surface Area | Models the potential for hydrogen bonding and other polar interactions with a biological target. |
By developing and applying these predictive models and molecular descriptors, researchers can systematically explore the SAR of this compound, leading to the rational design of new derivatives with optimized properties.
Mechanistic Investigations of Molecular and Cellular Interactions
In Vitro Enzyme Interaction Studies
Cytochrome P450 enzymes are a superfamily of proteins essential for the metabolism of a vast number of endogenous and exogenous compounds, including approximately half of all marketed pharmaceuticals. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs) by altering the clearance of co-administered drugs. nih.govnedmdg.org The mechanisms of CYP inhibition are broadly categorized as reversible or irreversible/quasi-irreversible. nedmdg.org Investigations into 1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one have revealed a significant potential for time-dependent inhibition of the CYP3A subfamily, a key group of enzymes in drug metabolism. nih.gov
Time-dependent inhibition (TDI) of CYP enzymes is of particular concern as it involves a change in enzyme inhibition potency over time, often leading to more profound and prolonged drug interactions than direct, reversible inhibition. youtube.comresearchgate.net This type of inhibition can occur when a compound is converted by the enzyme into a reactive metabolite that then inactivates the enzyme. nih.govnedmdg.org
Studies on this compound have demonstrated potent TDI activity against CYP3A. nih.gov In an area under the curve (AUC) shift dilution assay, the compound inhibited CYP3A with an IC50 value below 0.1 μM. nih.gov When testosterone (B1683101) was used as a probe substrate, a 57.3% AUC shift was observed, and a similar result (55.6% shift) was found using midazolam as the probe, indicating inhibition at different binding sites of the enzyme. nih.gov
Further kinetic assays confirmed this TDI activity, allowing for the measurement of the maximal rate of enzyme inactivation (k_inact) and the inhibitor concentration that provides half the maximal rate of inactivation (K_I). nih.gov The compound exhibited a k_inact of 0.06 min⁻¹ and a K_I of 1.2 μM. nih.gov This results in a high inactivation efficiency ratio (k_inact/K_I) of 52 mL/min/μmol, which is comparable to potent clinical CYP3A inhibitors like mifepristone. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| IC50 (TDI) | < 0.1 μM | Concentration causing 50% inhibition in a time-dependent manner. |
| k_inact | 0.06 min⁻¹ | Maximal rate of enzyme inactivation. |
| K_I | 1.2 μM | Inhibitor concentration at half-maximal inactivation rate. |
| k_inact/K_I | 52 mL/min/μmol | Efficiency of enzyme inactivation. |
Metabolism-dependent inhibition occurs when a parent compound is metabolized to a new chemical entity that is a more potent inhibitor than the parent drug, or one that binds irreversibly to the enzyme. nih.govnih.gov This process is a hallmark of time-dependent inhibitors like this compound. nih.gov The inactivation of the enzyme is caused by reactive metabolites that form adducts with the CYP enzyme, rendering it non-functional. nih.gov
For this compound, metabolic studies in human hepatocytes identified the azepane ring as the primary site for Phase I (oxidation) and Phase II metabolism. nih.gov The generation of reactive metabolites through these biotransformations is the proposed mechanism for the observed inactivation of CYP3A function. nih.gov
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis. nih.gov It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating glucose-dependent insulin (B600854) secretion. nih.govnih.gov By inhibiting DPP-4, the action of these incretin hormones is prolonged, leading to improved glycemic control. nih.gov Consequently, DPP-4 inhibitors have become an established therapeutic class for the management of type 2 diabetes mellitus. nih.govresearchgate.net While numerous compounds containing a pyrrolidine (B122466) scaffold have been investigated as DPP-4 inhibitors, specific in vitro studies detailing the direct inhibitory activity or mechanism of interaction of this compound with the DPP-4 enzyme are not extensively documented in the current scientific literature.
Sphingosine (B13886) kinases (SphK), existing as isoforms SphK1 and SphK2, are lipid kinases that catalyze the formation of the signaling molecule sphingosine-1-phosphate (S1P). acs.orgacs.org The S1P signaling pathway is implicated in numerous cellular processes, including cell growth, proliferation, and migration, making SphK a target for drug discovery in areas like cancer and inflammatory diseases. acs.orgresearchgate.net
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. researchgate.net Inhibition of this enzyme delays carbohydrate digestion and absorption, which can help control the sharp rise in blood glucose levels after a meal. researchgate.net This mechanism makes alpha-glucosidase inhibitors a therapeutic option for managing type 2 diabetes. nih.gov
Various natural and synthetic compounds, including some containing pyrrolidine rings, have been explored for their alpha-glucosidase inhibitory potential. acs.org However, specific mechanistic investigations or bioactivity assays for this compound against alpha-glucosidase have not been reported in the peer-reviewed literature. Similarly, its modulatory effects on other enzymatic targets remain an area for future investigation.
Kinase Activity Modulation
The pyrrolidinone scaffold is a recurring motif in the design of kinase inhibitors, where it often serves as a rigid core to orient functional groups toward key residues in the ATP-binding site. While direct studies on the kinase activity of this compound are not extensively documented, the behavior of structurally related compounds provides significant insights into its potential modulatory effects.
Research into pyrrolidine-based inhibitors for sphingosine kinases (SphK1 and SphK2) has demonstrated that the introduction of a pyrrolidine ring can dramatically increase inhibitory activity and reverse selectivity between kinase isoforms. For instance, the conversion of an acyclic guanidine-based inhibitor to a derivative containing an (S)-pyrrolidine ring resulted in a 10-fold increase in selectivity toward SphK2. nih.gov Further studies showed that the addition of hydroxyl groups to the pyrrolidine ring, mimicking the natural substrate sphingosine, could modulate potency, although not always in a positive direction. nih.gov This suggests that the pyrrolidin-2-one core of this compound could serve to conformationally restrain the molecule, while the hydroxymethylphenyl substituent could engage in specific hydrogen bonding or aromatic interactions within a kinase active site.
Furthermore, recent patent literature has described novel pyrrolidinone derivatives as potent inhibitors of NF-κB inducing kinase (NIK), a serine/threonine kinase involved in immune responses. nih.gov These compounds demonstrate that the N-phenylpyrrolidinone scaffold can be effectively utilized to achieve significant inhibitory concentrations (IC50 values <50 nM) against specific kinase targets. nih.gov The structure-activity relationship (SAR) of these inhibitors often depends on the substitution patterns on the phenyl ring, indicating that the hydroxymethyl group in this compound would be a critical determinant of its potential kinase inhibitory profile.
Table 1: Kinase Inhibition by Representative Pyrrolidine-Containing Compounds
Receptor Binding and Ligand Recognition at a Molecular Level
Molecular docking simulations are instrumental in elucidating the binding modes of small molecules within protein active sites. For this compound, docking studies would predict its potential interactions based on its key chemical features. The pyrrolidin-2-one ring provides a rigid scaffold and a carbonyl oxygen that can act as a hydrogen bond acceptor. The phenyl ring can participate in π-π stacking or hydrophobic interactions. Crucially, the hydroxymethyl group on the phenyl ring can serve as both a hydrogen bond donor and acceptor.
Docking studies on other 2-pyrrolidinone (B116388) derivatives have confirmed the importance of this core in orienting substituents for optimal interaction. nih.gov In studies of pyrrolidinone inhibitors of lipoxygenase (LOX), the 2-pyrrolidinone template was found to contribute significantly to the inhibitory properties by positioning acidic moieties correctly within the active site. nih.gov For this compound, molecular docking would likely show the pyrrolidinone oxygen forming a hydrogen bond with a donor residue (e.g., the backbone amide of an amino acid). The phenyl ring would likely occupy a hydrophobic pocket, while the hydroxymethyl group could form specific hydrogen bonds with polar residues or a structured water molecule, thereby anchoring the ligand and enhancing binding affinity. The predicted binding pose would be crucial for understanding its specificity and potency towards any given target.
Beyond initial docking, more advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to refine binding poses and estimate the free energy of binding (ΔGbind). nih.govfrontiersin.orgresearchgate.net These "end-point" methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models, offering a more accurate prediction of ligand affinity than docking scores alone. nih.gov
The calculation involves several energy components:
Van der Waals Energy (ΔEvdW): Represents steric and hydrophobic interactions. The phenyl and pyrrolidinone rings of the compound would contribute significantly to this term.
Electrostatic Energy (ΔEelec): Accounts for charge-charge interactions. The polar carbonyl and hydroxyl groups are key contributors.
Polar Solvation Energy (ΔGpol): The energy cost of moving the ligand from a polar solvent to the less polar binding site.
Nonpolar Solvation Energy (ΔGnpol): Energy related to hydrophobic effects, often calculated based on the solvent-accessible surface area (SASA).
For this compound, MM/GBSA analysis of its complex with a target receptor would quantify the contributions of its different moieties to binding. It would be expected that the van der Waals and nonpolar solvation energies would favor binding due to the aromatic and aliphatic rings, while the electrostatic and polar solvation terms would be highly dependent on the presence of complementary polar residues in the binding pocket to interact with the compound's hydroxyl and carbonyl groups.
The N-phenylpyrrolidinone scaffold is present in molecules targeting various central nervous system receptors.
Dopamine (B1211576) D2/D3 Receptors: The high structural homology between dopamine D2 and D3 receptors makes achieving selectivity challenging. semanticscholar.org The pyrrolidine scaffold has been incorporated into ligands to increase rigidity and tune receptor affinity. nih.gov While many D2/D3 ligands are N-alkyl-pyrrolidines, the N-phenylpyrrolidinone structure of the title compound places the aromatic ring directly on the nitrogen, influencing its electronic properties and spatial orientation. Structure-activity relationship studies of D2/D3 ligands often show that aromatic moieties and hydrogen-bonding groups are critical for high-affinity binding. nih.gov The 3-(hydroxymethyl)phenyl group could potentially interact with serine or threonine residues known to be important in the binding pockets of these receptors.
Ionotropic Glutamate (B1630785) Receptors (iGluRs): Pyrrolidine derivatives have been rationally designed as antagonists for iGluRs, including kainate and NMDA receptors. nih.govnih.gov These designs often use the pyrrolidine-2-carboxylic acid scaffold to mimic the endogenous ligand glutamate. Although this compound lacks the carboxylic acid groups typical of competitive iGluR antagonists, the pyrrolidin-2-one core is found in negative allosteric modulators (NAMs) of NMDA receptors. acs.orgacs.org These NAMs bind to a site distinct from the glutamate binding site, such as the ifenprodil (B1662929) site on GluN2B-containing receptors. acs.org It is plausible that the N-phenylpyrrolidinone scaffold could target such an allosteric pocket, where the hydroxymethylphenyl group would dictate binding specificity and affinity.
Table 2: Binding Affinities of Representative Pyrrolidine and Phenyl-Substituted Ligands at CNS Receptors
| Compound/Analog Scaffold | Target Receptor | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid | Kainate (native) | 22 µM | nih.gov |
| (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid | NMDA (native) | 6 µM | nih.gov |
| (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid | GluK1 (Kainate) | Ki = 4 µM; IC50 = 6 µM | nih.gov |
| HY-3-24 (benzamide scaffold) | Dopamine D3 | Ki = 0.67 nM | semanticscholar.org |
| HY-3-24 (benzamide scaffold) | Dopamine D2 | Ki = 86.7 nM | semanticscholar.org |
Investigation of Metabolic Pathways (In Vitro Enzymatic Transformations)
The metabolic fate of this compound is predicted to be governed by Phase I and Phase II enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. uniba.it Studies on structurally related N-substituted pyrrolidinones provide a strong basis for predicting its biotransformation pathways.
One of the primary metabolic routes for N-alkyl-pyrrolidinones is hydroxylation on the pyrrolidine ring, particularly at the C5 position (α- to the nitrogen and adjacent to the carbonyl), leading to the formation of a lactam carbinolamide. This intermediate can exist in equilibrium with the ring-opened amino acid. A similar pathway of α-hydroxylation has been observed for N-nitrosopyrrolidine in vitro using liver and lung microsomes. nih.gov
Given the N-aryl substitution, two major sites are available for Phase I metabolism:
Pyrrolidinone Ring: Hydroxylation, likely at the 5-position, mediated by CYP enzymes.
Phenyl Ring and Substituent: The aromatic ring is susceptible to hydroxylation at positions ortho- or para- to the pyrrolidinone substituent. The benzylic alcohol (hydroxymethyl group) is a prime site for oxidation by alcohol dehydrogenases or CYPs to form the corresponding aldehyde, which could be further oxidized to a carboxylic acid.
Following Phase I oxidation, the introduced hydroxyl groups (on either ring) or the final carboxylic acid can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to produce more water-soluble metabolites for excretion.
Table 3: Potential Enzymatic Biotransformations of the this compound Scaffold
| Transformation Type | Metabolic Site | Primary Enzyme Family | Potential Product |
|---|---|---|---|
| Hydroxylation | Pyrrolidinone Ring (C5) | Cytochrome P450 (CYP) | 5-Hydroxy-1-[3-(hydroxymethyl)phenyl]pyrrolidin-2-one |
| Hydroxylation | Phenyl Ring | Cytochrome P450 (CYP) | 1-[Hydroxy-(hydroxymethyl)phenyl]pyrrolidin-2-one |
| Oxidation | Hydroxymethyl Group | ADH, CYPs | 1-[3-Formylphenyl]pyrrolidin-2-one |
| Oxidation | Formyl Group (from previous step) | ALDH | 3-(2-oxopyrrolidin-1-yl)benzoic acid |
| Conjugation | Hydroxyl Groups | UGTs, SULTs | Glucuronide or sulfate (B86663) conjugates |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (2S,3R)-3-(3-carboxyphenyl)-pyrrolidine-2-carboxylic acid |
| (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid |
| HY-3-24 |
| N-nitrosopyrrolidine |
| 5-Hydroxy-1-[3-(hydroxymethyl)phenyl]pyrrolidin-2-one |
| 1-[Hydroxy-(hydroxymethyl)phenyl]pyrrolidin-2-one |
| 1-[3-Formylphenyl]pyrrolidin-2-one |
| 3-(2-oxopyrrolidin-1-yl)benzoic acid |
Identification and Characterization of In Vitro Metabolites
No specific studies detailing the identification and characterization of in vitro metabolites for this compound were found. Research on compounds with similar structural features, such as other pyrrolidine derivatives, suggests that potential metabolic pathways could involve oxidation of the pyrrolidine ring or hydroxylation of the phenyl ring. However, without direct experimental evidence for this specific compound, any discussion would be speculative and would not adhere to the required scientific accuracy.
Relevance to Cellular Metabolic Reprogramming in Research Models
There is currently no available research data or literature that investigates the effects of this compound on cellular metabolic reprogramming in any research models. Therefore, its relevance to this area of study cannot be described.
Advanced Characterization and Analytical Methodologies
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic analysis provides fundamental information regarding the molecular structure, connectivity, and functional groups present in 1-[3-(hydroxymethyl)phenyl]pyrrolidin-2-one.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each unique proton environment. The chemical shifts, multiplicities, and coupling constants are characteristic of the compound's structure. Data has been reported in different deuterated solvents, such as deuterochloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), leading to slight variations in chemical shifts.
The aromatic region typically displays complex multiplets for the four protons on the phenyl ring. The hydroxymethyl group (-CH₂OH) appears as a singlet, while the benzylic proton of the alcohol gives rise to a triplet. The three methylene (B1212753) groups of the pyrrolidinone ring are observed as distinct multiplets, typically a triplet for the CH₂ group adjacent to the nitrogen, a triplet for the CH₂ group adjacent to the carbonyl, and a quintet for the central CH₂ group.
| Assignment | ¹H Chemical Shift (δ ppm) in CDCl₃ | ¹H Chemical Shift (δ ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J Hz) | Integration |
| Aromatic-H | 7.55-7.48 | 7.51-7.49 | Multiplet | - | 2H |
| Aromatic-H | 7.32 | 7.27 | Triplet | J = 7.8 | 1H |
| Aromatic-H | 7.09 | 7.02 | Doublet of Doublets | J = 7.7, 1.9 | 1H |
| -OH | 5.27 | 1.95 (variable) | Triplet | J = 5.7 | 1H |
| -CH₂OH | 4.68 | 4.51 | Doublet | J = 5.7 | 2H |
| N-CH₂- | 3.86 | 3.81 | Triplet | J = 7.1 | 2H |
| -C(O)CH₂- | 2.62 | 2.53 | Triplet | J = 8.1 | 2H |
| -CH₂CH₂CH₂- | 2.19-2.12 | 2.06 | Quintet | J = 7.5 | 2H |
¹³C NMR Spectroscopy: While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure. The spectrum would show 9 distinct signals corresponding to the 11 carbon atoms (due to symmetry in the phenyl ring). Key expected signals include the carbonyl carbon of the lactam ring (around 175 ppm), aromatic carbons (120-140 ppm), the hydroxymethyl carbon (around 64 ppm), and the three aliphatic carbons of the pyrrolidinone ring (ranging from approximately 18 to 48 ppm).
2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the pyrrolidinone ring's aliphatic chain (-CH₂-CH₂-CH₂-).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom based on the already assigned proton signals.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are expected in the following regions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch, hydrogen-bonded | 3500 - 3200 (broad) |
| Aromatic C-H | C-H stretch | 3100 - 3000 |
| Aliphatic C-H | C-H stretch | 3000 - 2850 |
| Lactam C=O | C=O stretch | 1700 - 1660 |
| Aromatic C=C | C=C stretch | 1600 - 1450 |
| Alcohol C-O | C-O stretch | 1260 - 1050 |
| Lactam C-N | C-N stretch | 1250 - 1180 |
The most prominent band in the IR spectrum is typically the strong absorption from the lactam carbonyl (C=O) stretch. The presence of a broad band in the high-frequency region confirms the hydroxyl (-OH) group of the alcohol.
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound.
With a molecular formula of C₁₁H₁₃NO₂, the compound has a monoisotopic mass of 191.0946 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, providing unequivocal evidence for the elemental formula.
Electrospray ionization (ESI) is a common technique used for this compound, typically forming the protonated molecular ion [M+H]⁺ at m/z 192.1. Other adducts may also be observed.
| Adduct | Formula | Calculated m/z | Observed m/z (ESI-MS) |
| [M+H]⁺ | [C₁₁H₁₄NO₂]⁺ | 192.1019 | 192.1 |
| [M+Na]⁺ | [C₁₁H₁₃NNaO₂]⁺ | 214.0838 | - |
| [M+K]⁺ | [C₁₁H₁₃KNO₂]⁺ | 230.0578 | - |
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. Key fragmentation patterns for the [M+H]⁺ ion would likely involve:
Loss of water (H₂O): A neutral loss of 18 Da from the hydroxymethyl group.
Loss of the hydroxymethyl group (-CH₂OH): A neutral loss of 31 Da.
Cleavage of the pyrrolidinone ring: Resulting in various characteristic fragment ions.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for both the purification of this compound after synthesis and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed.
Method development would involve optimizing several parameters:
Stationary Phase: A C18 (octadecylsilyl) column is a common first choice due to the compound's moderate polarity. Column dimensions (e.g., 4.6 mm x 150 mm) and particle size (e.g., 5 µm) are selected to balance resolution and analysis time.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is effective. The gradient would typically start with a high aqueous content and ramp up the organic content to elute the compound.
Detection: The phenyl group contains a chromophore that allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) would be determined, likely in the range of 210-260 nm.
Flow Rate and Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 25-30 °C) are standard starting points to ensure reproducibility.
This method allows for the separation of the target compound from starting materials, by-products, and other impurities, with purity typically expressed as a percentage of the total peak area.
For the purification of this compound on a preparative scale following synthesis, flash column chromatography is the most common technique.
A typical purification strategy involves:
Stationary Phase: Silica gel (e.g., 230-400 mesh) is the standard stationary phase for compounds of this polarity.
Eluent System: A solvent system of ethyl acetate (B1210297) (a polar solvent) and a non-polar solvent like hexanes or heptane (B126788) is highly effective. The purification is often performed using a gradient elution, starting with a low concentration of ethyl acetate in hexanes and gradually increasing the polarity to elute the product. A common gradient reported for this compound is 20% to 70% ethyl acetate in hexanes. This allows for the separation of less polar impurities first, followed by the elution of the desired product, while more polar impurities remain on the column.
The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure compound, which are then combined and concentrated to yield the final product.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used approach for calculating the structural and spectral properties of organic compounds. mdpi.com DFT methods, such as B3LYP, are often employed to determine the optimized geometry and other molecular properties. mdpi.comespublisher.com
The electronic properties of a molecule are crucial for understanding its reactivity and behavior. DFT calculations can elucidate the electronic structure through analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a key parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks. researchgate.net
Table 1: Key Parameters from Electronic Structure Analysis
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity. |
| Mulliken Charges | Provides information on the charge distribution across the atoms in the molecule. nih.gov |
Note: Specific values for 1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one are not available in the searched literature.
DFT is also a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. nsc.ru Theoretical calculations can simulate spectra such as Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible. researchgate.netresearchgate.net For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts (¹H and ¹³C). nsc.ru Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. nsc.ru
Molecular Dynamics Simulations and Conformational Sampling
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. utupub.fimdpi.com These simulations provide detailed information on the structural, dynamical, and thermodynamical properties of a molecular system. mdpi.com For flexible molecules like this compound, MD is essential for exploring the conformational space—the full range of three-dimensional shapes the molecule can adopt. nih.gov
Conformational sampling aims to identify the various low-energy conformations of a molecule and determine their relative populations. nih.gov This is critical as the biological activity and physical properties of a molecule are often dependent on its specific conformation. nih.gov Techniques like LowModeMD and mixed torsional/low-mode searches are used to efficiently sample the conformational landscape, especially for flexible compounds. nih.gov The performance of these methods is often assessed by their ability to reproduce experimentally determined structures (e.g., from X-ray crystallography) and to locate the global energy minimum. nih.gov
Quantum Chemical Studies of Reactivity and Reaction Mechanisms
Quantum chemical methods are instrumental in studying the reactivity of molecules and elucidating potential reaction mechanisms. mdpi.com These studies can provide a detailed picture of how chemical reactions occur, including the identification of intermediates and transition states. researchgate.net
By mapping the potential energy surface of a reaction, computational methods can determine the energetics of different reaction pathways. researchgate.net This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energy (the energy barrier of the transition state) is a key factor in determining the rate of a reaction. researchgate.net Identifying the lowest energy pathway helps to predict the most likely mechanism for a given transformation. researchgate.net
Computational models can distinguish between thermodynamic and kinetic control of a reaction. mdpi.com
Thermodynamic control favors the formation of the most stable product, which has the lowest Gibbs free energy.
Kinetic control favors the formation of the product that is formed most quickly, via the pathway with the lowest activation energy. mdpi.com
Quantum chemical calculations provide the necessary data, such as Gibbs free energies (ΔG) and activation barriers (ΔG‡), to model these aspects. researchgate.net Global reactivity descriptors derived from DFT, such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), can also be calculated to provide a quantitative measure of a molecule's chemical behavior and reactivity. mdpi.comresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one |
Intellectual Property Landscape and Patent Analysis in Academic Research
Review of Patent Filings Related to Pyrrolidinone Derivatives and Synthetic Routes
The patent landscape for pyrrolidinone derivatives is extensive, reflecting their significance in medicinal chemistry and materials science. These compounds are often explored for their biological activities, leading to numerous patent filings by pharmaceutical companies and research institutions. While a specific patent for 1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one has not been prominently identified in public databases, the broader class of substituted pyrrolidinones is well-represented in patent literature.
Patents in this area typically claim novel pyrrolidinone compounds, their synthesis methods, and their applications. For instance, patents often describe classes of pyrrolidinone derivatives as antagonists for specific biological targets, such as the CCR2 receptor. google.com The claims in such patents are often broad, encompassing a range of substituents on the pyrrolidinone core to protect a wide scope of chemical space. This strategy aims to prevent competitors from making minor modifications to a patented compound to circumvent the patent. google.com
Synthetic routes to pyrrolidinone derivatives are also a key feature of patent filings. Novel and efficient synthetic methodologies can be independently patentable if they offer significant advantages over existing methods, such as higher yields, lower costs, or improved stereoselectivity. google.com These process patents are crucial for securing a competitive advantage in the production of a chemical compound.
A review of patent databases reveals several key assignees in the field of pyrrolidinone derivatives, including major pharmaceutical corporations. The focus of these patents is often on the therapeutic applications of the compounds, such as their use in treating inflammatory diseases, neurological disorders, or as antibacterial agents. tandfonline.comnih.gov The following table provides a generalized overview of the types of patent filings related to pyrrolidinone derivatives.
| Patent Type | General Scope of Claims | Representative Assignees (Illustrative) |
| Composition of Matter | Novel pyrrolidinone compounds and their pharmaceutically acceptable salts. | Pharmaceutical and Biotechnology Companies |
| Method of Use | Therapeutic applications of pyrrolidinone derivatives for specific diseases. | Pharmaceutical and Biotechnology Companies |
| Process (Synthesis) | Novel and inventive synthetic routes to pyrrolidinone derivatives. | Chemical Manufacturing and Pharmaceutical Companies |
It is important to note that the absence of a specific patent for this compound does not necessarily mean the compound is not of interest. It could be that it is part of a broader, more generic patent claim, or that its potential has not yet been fully explored and patented.
Strategic Importance of Intellectual Property in Chemical Research
Intellectual property, particularly patents, plays a pivotal role in the advancement of chemical research and development. acs.org For both academic institutions and commercial entities, a robust IP strategy is essential for translating scientific discoveries into tangible societal benefits and economic returns. managingip.com
In the highly competitive field of chemical and pharmaceutical research, patents provide a mechanism for protecting the significant investment required for discovery and development. businesschemistry.org The exclusive rights granted by a patent allow the inventor or assignee a limited period to commercialize the invention without direct competition, thereby creating an incentive for innovation. acs.org This is particularly crucial in the pharmaceutical industry, where the path from initial discovery to a marketable drug is long and expensive.
A strong patent portfolio can also facilitate collaboration and technology transfer. soci.org For academic researchers, patented inventions can attract industry partners for further development and commercialization. csuci.edu Licensing agreements, where a university grants a company the right to use a patented technology in exchange for royalties, are a common mechanism for this transfer. excedr.com These agreements can provide a valuable source of funding for further academic research.
Furthermore, a well-defined IP strategy helps to prevent the unauthorized use of novel chemical compounds and synthetic processes. cas.org By clearly defining the scope of the invention, patents establish a legal framework for preventing infringement. This legal protection is essential for small companies and academic spin-offs to compete with larger, more established players in the industry. businesschemistry.org The strategic management of IP is, therefore, not just a legal formality but a critical component of the innovation lifecycle in chemical research. managingip.com
Academic Policies and Practices for Intellectual Property Management
Universities and academic research institutions are significant sources of innovation in the chemical sciences. As such, they have developed comprehensive policies and practices for the management of intellectual property generated by their faculty, staff, and students. upenn.eduumd.eduharvard.edu The primary goal of these policies is to encourage the translation of academic research into public benefit while ensuring that the rights of the inventors and the institution are protected. miami.edumiami.edu
Most universities have a dedicated Technology Transfer Office (TTO) that is responsible for managing the institution's IP portfolio. soci.org The TTO typically assists researchers in identifying patentable inventions, filing patent applications, and marketing the technology to potential licensees. miami.edu The process usually begins with the submission of an invention disclosure by the researcher to the TTO. excedr.com The TTO then evaluates the commercial potential of the invention and decides whether to pursue patent protection.
University IP policies also address the ownership of inventions. In most cases, inventions made by university employees using university resources are owned by the institution. umd.eduharvard.edu However, these policies also typically include provisions for sharing any revenue generated from the commercialization of the invention with the inventors. This revenue-sharing model serves as an incentive for researchers to disclose their inventions and participate in the technology transfer process. excedr.com
Furthermore, academic IP policies must navigate the balance between protecting intellectual property and the traditional academic value of open dissemination of research results. miami.edu Universities generally encourage the publication of research findings but may require a short delay to allow for the filing of a patent application. miami.edu This ensures that the potential for commercialization is not jeopardized by premature public disclosure. The effective management of intellectual property within academia is a complex but essential process for fostering innovation and ensuring that scientific discoveries have a real-world impact. soci.orgcsuci.edu
Future Perspectives and Emerging Research Opportunities
Development of Advanced Chemical Probes for Biological Systems
The development of sophisticated chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. The pyrrolidinone scaffold is an attractive starting point for creating such tools due to its established presence in pharmacologically active compounds. nih.govacs.org
Future research will likely focus on modifying the 1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one structure to create highly specific and potent chemical probes. The hydroxymethyl group on the phenyl ring serves as a convenient chemical handle for attaching reporter molecules, such as fluorophores or biotin (B1667282) tags. These tagged derivatives would enable researchers to visualize the subcellular localization of the compound's biological targets or to isolate and identify binding partners through affinity purification techniques.
Furthermore, by systematically altering the substituents on both the phenyl and pyrrolidinone rings, researchers can develop photoaffinity probes. These probes can be used to covalently label target proteins upon photoactivation, providing a powerful method for target identification and validation in complex biological systems. The versatility of the pyrrolidinone core allows for fine-tuning of physicochemical properties to ensure cell permeability and target engagement, critical aspects for the utility of any chemical probe. nih.gov
Exploration of Novel Synthetic Methodologies and Sustainable Chemistry Approaches
While classical methods for synthesizing pyrrolidinones exist, the future of chemical synthesis is increasingly geared towards sustainability and efficiency. researchgate.net Emerging research is focused on developing novel, environmentally benign methodologies that reduce waste, avoid harsh reagents, and utilize renewable feedstocks. researchgate.net
One promising avenue is the catalytic reductive amination of biomass-derived platform molecules like levulinic acid. researchgate.netresearchgate.net This approach offers a green alternative to traditional petroleum-based syntheses. Another area of innovation involves metal-free cascade reactions, such as the Smiles-Truce rearrangement, which allows for the one-pot synthesis of densely functionalized pyrrolidinones from readily available starting materials. acs.org These methods are operationally simple, scalable, and avoid the use of transition-metal catalysts, aligning with the principles of sustainable chemistry. acs.org
Future efforts will likely aim to adapt these sustainable methods for the specific synthesis of this compound and its derivatives, potentially leading to more cost-effective and environmentally friendly production processes.
Table 1: Comparison of Synthetic Approaches for Pyrrolidinone Scaffolds
| Methodology | Description | Advantages | Disadvantages |
| Traditional Synthesis | Often involves the reaction of γ-butyrolactone with amines or the reductive amination of butanediol (B1596017) under harsh conditions. researchgate.net | Well-established and versatile. | Often requires high temperatures/pressures, may use hazardous reagents, and relies on petroleum-based feedstocks. researchgate.net |
| Catalytic Reductive Amination of Biomass | One-pot synthesis from biomass-derived molecules like levulinic acid using a catalyst (e.g., Pd/C) and a nitrogen source. researchgate.net | Utilizes renewable feedstocks, can be performed under milder conditions, and is considered a "green" chemistry approach. researchgate.net | Catalyst cost and recyclability can be a concern; optimization for specific substrates is required. |
| Metal-Free Cascade Reactions | One-pot synthesis involving multiple bond-forming events, such as the Smiles-Truce cascade, using simple base treatment. acs.org | Operationally simple, avoids transition-metal catalysts, scalable, and allows for rapid access to complex structures. acs.org | Substrate scope may be limited compared to traditional methods; reaction mechanism can be complex. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. researchgate.netmednexus.org These computational tools can analyze vast datasets to identify patterns, predict biological activities, and design novel molecules with desired properties, significantly reducing the time and cost of research. nih.govmdpi.com
For the this compound scaffold, AI and ML can be employed in several key areas. Machine learning algorithms can build Quantitative Structure-Activity Relationship (QSAR) models that predict the biological activity of new derivatives based on their chemical structure. researchgate.net This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Table 2: Applications of AI/ML in the Development of Pyrrolidinone Derivatives
| Application | Description | Potential Impact |
| Virtual Screening | AI/ML models screen vast libraries of virtual compounds to predict their binding affinity to a specific biological target. researchgate.net | Dramatically reduces the number of compounds that need to be synthesized and tested, saving time and resources. |
| QSAR Modeling | Machine learning algorithms develop models that correlate the chemical structure of compounds with their biological activity. researchgate.net | Enables the prediction of activity for novel, unsynthesized derivatives and helps in understanding the Structure-Activity Relationship (SAR). researchgate.net |
| De Novo Drug Design | Generative AI models create novel molecular structures with optimized properties for a given target. researchgate.net | Facilitates the discovery of innovative chemical scaffolds and compounds with improved efficacy and safety profiles. |
| ADME/T Prediction | AI models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of compounds. mdpi.com | Helps to identify and eliminate compounds with poor pharmacokinetic or safety profiles early in the discovery process. |
Deeper Elucidation of Complex Molecular Recognition Events
A fundamental understanding of how a molecule interacts with its biological target at an atomic level is crucial for rational drug design. While initial insights can be gained from SAR studies, a deeper elucidation of molecular recognition events requires a combination of computational and experimental techniques.
For this compound and its analogs, molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding poses within a target's active site. mdpi.com These computational methods can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding affinity and specificity. nih.gov The hydroxymethyl group and the lactam carbonyl of the pyrrolidinone ring are likely to be key hydrogen bond donors and acceptors, respectively.
These in silico predictions can then be validated and refined using experimental structural biology techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM). Obtaining a high-resolution structure of a pyrrolidinone derivative in complex with its target protein provides definitive information about the binding mode. This detailed structural knowledge is invaluable for designing next-generation compounds with improved potency and selectivity, as it allows for the precise, structure-guided modification of the chemical scaffold. mdpi.com
Potential for the Development of Novel Research Tools
Beyond their potential as therapeutic agents, compounds derived from the this compound scaffold can be developed into valuable research tools for pharmacology and chemical biology. The pyrrolidinone core is a versatile pharmacophore that can be tailored to interact with a wide range of biological targets. unipa.itfrontiersin.orgnih.gov
By systematically modifying the scaffold, researchers can create highly selective agonists or antagonists for specific receptors or enzymes. Such compounds are indispensable for probing the function of these proteins in cellular signaling pathways and disease models. The ability to create pairs of active and inactive stereoisomers from chiral pyrrolidine (B122466) precursors further enhances their utility as research tools, providing rigorous controls for biological experiments. researchgate.net
The hydroxymethyl group offers a site for conjugation to solid supports, enabling the creation of affinity chromatography resins. These resins can be used to isolate and purify target proteins from complex biological mixtures, facilitating further biochemical and proteomic studies. The development of a diverse toolkit of pyrrolidinone-based chemical probes and pharmacological agents will empower researchers to explore new frontiers in biology and medicine.
Q & A
Q. What are the established synthetic routes for 1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one, and what critical reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidin-2-one core followed by functionalization of the aromatic ring. Key steps include:
- Cyclization : Formation of the pyrrolidinone ring via intramolecular lactamization, often catalyzed by bases like K₂CO₃ or acids like HCl .
- Hydroxymethyl Introduction : Electrophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the hydroxymethylphenyl group .
Critical factors include temperature control (70–100°C), solvent choice (e.g., DMF for polar intermediates), and protecting group strategies (e.g., silyl ethers to stabilize the hydroxymethyl moiety) .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients to confirm purity >95% .
- Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., lactam carbonyl at ~175 ppm in ¹³C NMR) and FT-IR for lactam C=O stretch (~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out side products .
Q. What are the recommended storage conditions to maintain compound stability?
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent lactam hydrolysis or oxidation of the hydroxymethyl group. Desiccants (e.g., silica gel) are critical to avoid moisture-induced degradation .
Advanced Research Questions
Q. How do structural modifications of the hydroxymethylphenyl group affect biological activity in SAR studies?
- Positional Isomerism : Comparative studies of 3-hydroxymethyl vs. 4-hydroxymethyl analogs show altered receptor binding affinities due to steric and electronic effects. For example, 3-substituted derivatives exhibit enhanced interactions with hydrophobic enzyme pockets .
- Functional Group Replacement : Replacing hydroxymethyl with trifluoromethyl (as in related compounds) increases lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
Methodological Approach: Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict binding modes, followed by enzymatic assays (e.g., IC₅₀ determination) for validation .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Purity Reassessment : Confirm compound purity via LC-MS and elemental analysis; impurities >2% can skew bioassay results .
- Assay Standardization : Compare results under identical conditions (e.g., cell lines, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Orthogonal Assays : Validate findings using complementary methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic data) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent Models : Administer via intravenous/oral routes to study bioavailability. Plasma half-life (t₁/₂) and metabolite profiling (via LC-MS/MS) are critical .
- Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) in acute/chronic dosing regimens .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to identify hydrogen bonds between the lactam carbonyl and catalytic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic driving forces .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, solvent ratio) .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
